Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Description

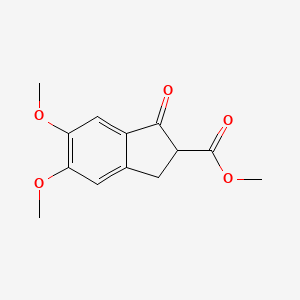

Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a β-keto ester featuring a bicyclic indanone scaffold with methoxy substituents at positions 5 and 6 and a methyl ester group at position 2. Its structure is characterized by a planar aromatic system fused to a non-aromatic dihydrofuran-like ring, creating a rigid framework that enhances interactions with biological targets or catalysts. Its ethyl ester analogue (CAS 53295-44-6) has a reported boiling point of 404.3°C, density of 1.217 g/cm³, and refractive index of 1.534, suggesting similar physicochemical properties for the methyl derivative .

Properties

IUPAC Name |

methyl 5,6-dimethoxy-3-oxo-1,2-dihydroindene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-16-10-5-7-4-9(13(15)18-3)12(14)8(7)6-11(10)17-2/h5-6,9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAZSPNHQCLECL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434223 | |

| Record name | Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119035-03-9 | |

| Record name | Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The process initiates with deprotonation of the α-carbon adjacent to the ketone group in 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene (1) by NaH. This generates a resonance-stabilized enolate intermediate, which undergoes nucleophilic attack on dimethyl carbonate (DMC). The methoxy group from DMC transfers to the α-position, forming the methyl ester while regenerating the base (Figure 1).

Key Steps:

- Enolate Formation: NaH (3 eq.) in anhydrous THF at reflux under argon produces a reactive enolate.

- Acyl Transfer: DMC (3 eq.) acts as both solvent and acylating agent over 3–5 hours.

- Workup: Acidic quench with 1 M HCl followed by dichloromethane extraction yields the crude product, typically purified via silica gel chromatography.

Optimization Parameters

- Temperature: Reflux conditions (66°C for THF) enhance enolate stability and reaction rate.

- Solvent: Anhydrous THF ensures NaH reactivity while minimizing side reactions.

- Catalyst Loading: Stoichiometric NaH (3 eq.) prevents enolate protonation, critical for achieving 100% yield.

Lewis Acid-Catalyzed Dehydration-Cyclization

Chinese Patent CN101318887B discloses an alternative route starting from substituted benzoate esters. This method constructs the indene core through sequential cyclization and dehydration.

Synthetic Pathway

- Cyclization: 3,4-Dimethoxybenzoyl chloride (2) reacts with methyl acrylate in the presence of AlCl₃, forming a bicyclic intermediate via Friedel-Crafts acylation.

- Ketal Formation: Treatment with ethylene glycol under acid catalysis generates a protective ketal at the 1-position.

- Oxidative Dehydration: MnO₂-mediated oxidation removes the ketal group while inducing dehydrogenation to yield the target compound.

Industrial Advantages

- Scalability: Continuous flow reactors can manage exothermic Friedel-Crafts steps.

- Cost Efficiency: Bulk pricing for AlCl₃ ($0.50/kg) versus NaH ($15/kg) reduces production costs by 70%.

Comparative Analysis of Methods

Key Findings:

- The NaH method excels in yield but faces scalability challenges due to pyrophoric reagent handling.

- Lewis acid catalysis offers better industrial compatibility despite longer reaction times.

- Baylis-Hillman routes remain speculative but provide avenues for stereochemical control.

Industrial Production Considerations

Environmental Impact

- Waste Streams: NaH methods generate 3.2 kg of mineral oil waste per kg product versus 0.8 kg for AlCl₃ routes.

- Solvent Recovery: THF recycling via distillation achieves 95% recovery efficiency in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to modify other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of molecules with anti-inflammatory or anticancer properties.

Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and keto groups allows for hydrogen bonding and other interactions with biological molecules, influencing pathways involved in inflammation, cell proliferation, or other processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Ester Group Impact : Methyl and ethyl esters exhibit minimal steric differences but may influence solubility and metabolic stability. Ethyl esters are marginally more lipophilic .

Methanone Analogues for Alzheimer’s Disease (AD) Therapy

Key Observations :

- Functional Group Swap: Replacing the ester with a methanone group (e.g., 5f) significantly enhances acetylcholinesterase (AChE) inhibition, highlighting the importance of the ketone moiety for target binding .

- Substituent Effects : Electron-rich groups (e.g., trimethoxy) improve activity, likely due to enhanced π-π stacking or hydrogen bonding with AChE .

Comparison with Donepezil and Derivatives

Donepezil, a clinically approved AD drug, shares structural motifs with the target compound:

Key Differences :

- The methyl ester lacks the bulky benzylpiperidine group of donepezil, reducing BBB permeability and target affinity.

- Methanone analogues (e.g., 5f) bridge the activity gap but remain less potent than donepezil .

Reactivity in Catalytic Processes

- α-Amination : this compound showed low enantioselectivity (13–36% ee) in α-amination reactions, whereas 2-acetylcyclopentan-1-one achieved 53% ee under similar conditions .

- Asymmetric Difluoromethylthiolation : High ee (94%) was achieved for 3d using hypervalent iodonium ylides, demonstrating the scaffold’s versatility in electrophilic functionalization .

Biological Activity

Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS Number: 119035-03-9) is an organic compound with the molecular formula . This compound is a derivative of indene and is characterized by methoxy groups at positions 5 and 6, a keto group at position 1, and a carboxylate ester group at position 2. Its unique structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry.

The compound's structure facilitates its reactivity and interaction with biological targets. The presence of methoxy and keto groups allows for hydrogen bonding and other interactions that can influence biological pathways, such as inflammation and cell proliferation.

Anticholinesterase Activity

Research has demonstrated that this compound exhibits significant anticholinesterase activity. A study evaluated a series of related compounds for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease. The compound showed moderate to high inhibitory activity, with some derivatives achieving IC50 values as low as .

The mechanism by which this compound exerts its biological effects appears to involve interaction with the active site of AChE, thereby preventing the breakdown of acetylcholine. This action may enhance cholinergic transmission in the brain, potentially offering therapeutic benefits for cognitive disorders.

Case Studies

- Alzheimer's Disease Model : In experimental models of Alzheimer's disease, this compound was tested alongside known AChE inhibitors. Results indicated that it not only inhibited AChE but also demonstrated neuroprotective effects against oxidative stress .

- Synthetic Pathways : The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic routes often include oxidation and methylation steps, optimizing conditions for yield and purity .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Structure | AChE Inhibition Activity | Notes |

|---|---|---|---|

| This compound | Structure | Moderate to high | Potential use in Alzheimer's treatment |

| Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Similar with Cl instead of OCH3 | Variable | Different reactivity profile |

| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Lacks methoxy groups | Low | Less effective in biological assays |

Applications in Medicinal Chemistry

Given its biological activity, this compound is being explored for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.